1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the pyrrolidine ring: The pyrrolidine ring is formed through cyclization reactions, often involving ethynyl groups and carboxylic acids.
Industrial production methods: Industrial production methods may involve the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution reactions: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents such as aluminum chloride (AlCl3) or trimethylsilyl iodide followed by methanol.
Major products: The major products formed from these reactions include deprotected amines and other derivatives depending on the specific reaction conditions.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
1-[(Tert-butoxy)carbonyl]-3-ethynylpyrrolidine-3-carboxylic acid can be compared with other similar compounds:
1-[(Tert-butoxy)carbonyl]-3-ethylazetidine-3-carboxylic acid: This compound also features a Boc-protected amine but has an ethyl group instead of an ethynyl group.
tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of an ethynyl group.
(Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH: This compound features a Boc-protected amine in a different structural context.
These comparisons highlight the unique structural features and reactivity of this compound.
Properties
Molecular Formula |
C12H17NO4 |
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Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-5-12(9(14)15)6-7-13(8-12)10(16)17-11(2,3)4/h1H,6-8H2,2-4H3,(H,14,15) |
InChI Key |
SRMFPTGWVJFJFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C#C)C(=O)O |
Origin of Product |
United States |
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